ethyl 2-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
ethyl 2-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a pyrazine ring, further connected to an acetamido group and an ethyl benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-(4-phenylpiperazin-1-yl)pyrazine-2-thiol. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to form the thioether linkage. The final step involves the acylation of the resulting compound with 2-aminobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
ethyl 2-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity.
Comparison with Similar Compounds
ethyl 2-(2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
2-(3-(2-(4-phenylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione: A compound with a similar phenylpiperazine moiety but different overall structure.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Shares the phenylpiperazine group but has a different functional group arrangement.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-2-33-25(32)20-10-6-7-11-21(20)28-22(31)18-34-24-23(26-12-13-27-24)30-16-14-29(15-17-30)19-8-4-3-5-9-19/h3-13H,2,14-18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFDJGHOPOAWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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